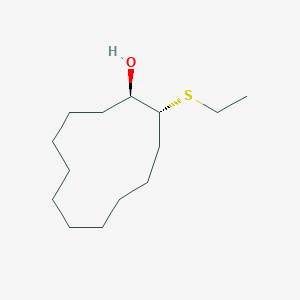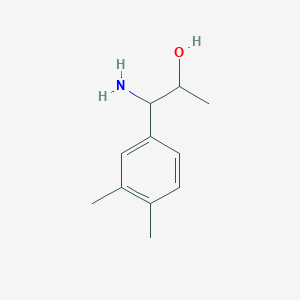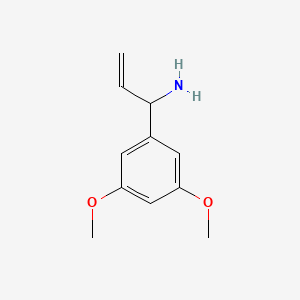
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is an organic compound with the molecular formula C9H12BrNO2 It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves the N-methylation of bromotoluene followed by an amination reaction. The process typically includes the following steps:
N-Methylation: Bromotoluene is treated with a methylating agent under controlled conditions to introduce a methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: This compound has a similar structure but with a methoxy group at a different position on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)ethanone: This compound features a bromine atom and a methoxy group but differs in its functional groups.
2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride: This compound has a fluorine atom instead of a bromine atom.
Uniqueness
2-Amino-2-(4-bromo-3-methoxyphenyl)ethan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin and dopamine receptors sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
2-amino-2-(4-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 |
Clave InChI |
VJXGLVUDMMEEGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


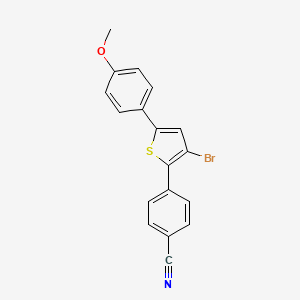


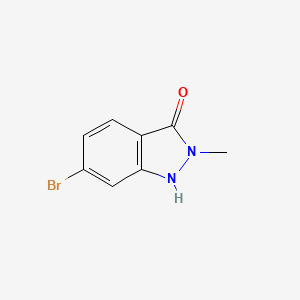
![Methyl 3,9-Diazaspiro[5.5]Undecane-3-Carboxylate Hydrochloride](/img/structure/B15236592.png)
![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
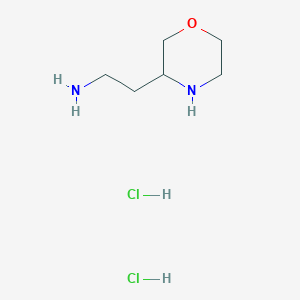
![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B15236617.png)

